

A Researcher's Guide to Sourcing and Utilizing 2-(m-Tolyl)pyridine

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Compound of Interest

Compound Name: 2-(m-Tolyl)pyridine

Cat. No.: B3137300

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This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of **2-(m-Tolyl)pyridine**, a versatile heterocyclic building block. From navigating the commercial supplier landscape to implementing robust in-house quality control, this document offers field-proven insights to ensure the reliable procurement and effective application of this compound in your research endeavors.

Introduction: The Versatility of the 2-Arylpyridine Scaffold

2-(m-Tolyl)pyridine, with its characteristic pyridine ring linked to a toluene moiety at the meta position, is a member of the broader class of 2-arylpyridines. This structural motif is of significant interest in medicinal chemistry and materials science. The pyridine nitrogen acts as a hydrogen bond acceptor and a coordination site for metals, while the biaryl system provides a rigid scaffold that can be further functionalized. These properties make 2-arylpyridines, including **2-(m-Tolyl)pyridine**, valuable intermediates in the synthesis of novel pharmaceuticals and advanced materials. For instance, pyridine-based structures are integral to a wide range of therapeutic agents, including antibacterial and anticancer drugs[1]. Furthermore, their unique electronic properties have led to their use in the development of organic light-emitting diodes (OLEDs)[2][3].

Given its utility, the selection of a high-quality, reliable source for **2-(m-Tolyl)pyridine** is a critical first step in any research and development program. This guide aims to provide the

necessary technical information to make informed decisions regarding procurement and to ensure the integrity of the material used in subsequent experimental work.

Commercial Availability: A Comparative Overview of Suppliers

2-(m-Tolyl)pyridine (CAS No: 4373-61-9) is readily available from a variety of commercial chemical suppliers. These range from large, multinational corporations to smaller, more specialized companies. The choice of supplier will often depend on a combination of factors including purity, available quantities, cost, and the level of analytical documentation provided.

Below is a comparative table of prominent suppliers of **2-(m-Tolyl)pyridine**:

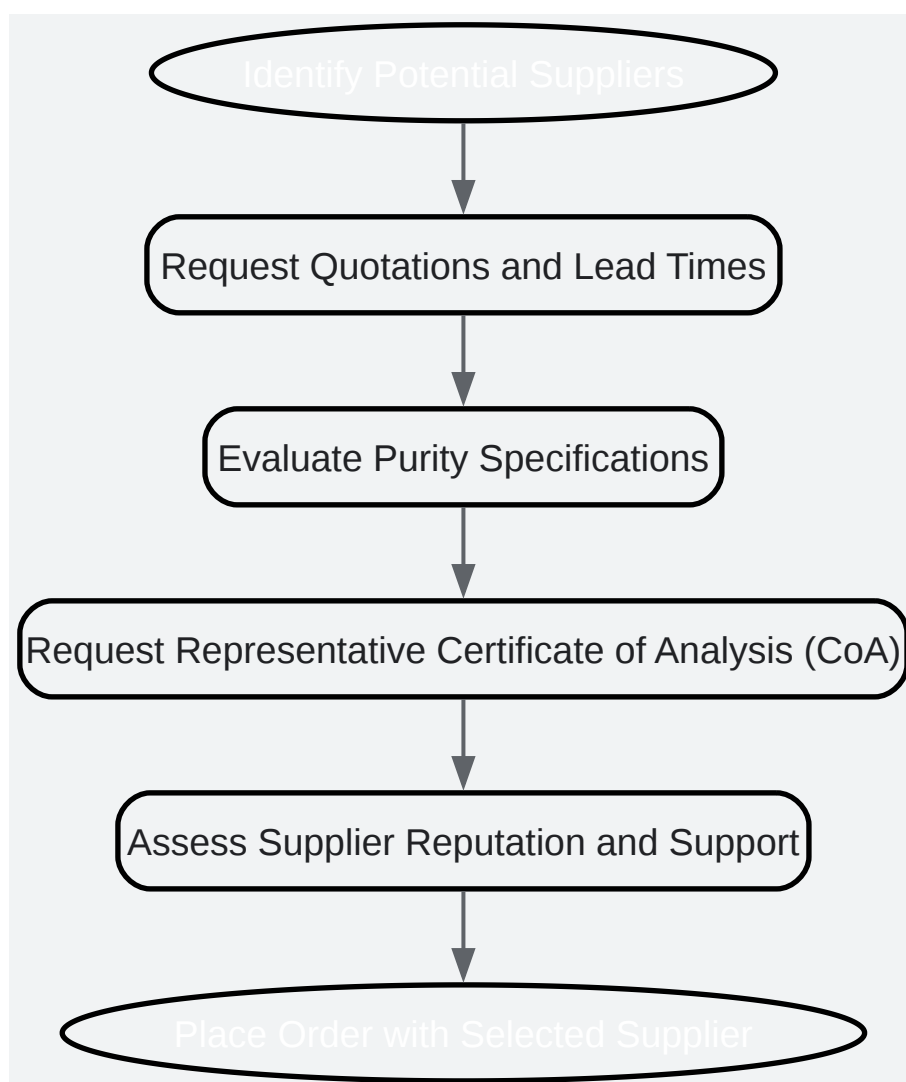
Supplier	Typical Purity	Available Pack Sizes	Comments
Sigma-Aldrich (Merck)	≥97%	5 g, 25 g	A well-established supplier with extensive documentation available. Certificates of Analysis (CoA) can be accessed online for specific batches[4].
Thermo Fisher Scientific (Alfa Aesar)	98%	1 g, 5 g, 25 g	Another major distributor with a strong reputation for quality. Product specifications are readily available on their website.
TCI America	>98.0% (GC)	1 g, 5 g, 25 g	A reliable supplier known for high-purity organic reagents.
AOBChem	97%	250 mg, 500 mg, 1 g, 5 g, 10 g, 25 g	Offers a wide range of pack sizes, catering to both small-scale research and larger needs[4].
Crysdot LLC	95+%	1 g	Specializes in electronic materials, suggesting potential applications in this field[5].
ChemScene	97%	250 mg, 1 g, 5 g	A supplier of building blocks for drug discovery.

This table is not exhaustive but represents a selection of reputable suppliers. Purity and availability are subject to change.

Key Considerations for Procurement: Beyond the Bottle Price

As an experienced scientist, I cannot overstate the importance of looking beyond the price per gram when sourcing critical reagents. The true cost of a low-quality starting material can be measured in weeks of lost research time and the unreliability of experimental results.

Here is a workflow for selecting a suitable supplier:



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Caption: Workflow for selecting a commercial supplier.

Expertise in Action: Deconstructing the Certificate of Analysis (CoA)

A Certificate of Analysis is a critical document that provides evidence of a product's quality and purity. While a specific CoA for **2-(m-Tolyl)pyridine** was not publicly available, we can examine a representative CoA for a similar pyridine derivative to understand the key components^[6]^[7].

A typical CoA should include:

- **Product Identification:** Name, CAS number, molecular formula, and molecular weight.
- **Physical Properties:** Appearance (e.g., colorless to pale yellow liquid), and melting/boiling point.
- **Purity Assessment:** This is often determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) and should be reported as a percentage area.
- **Identity Verification:** This is typically confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The data should be consistent with the known structure of the compound.
- **Other Analytical Data:** May include water content (by Karl Fischer titration) and elemental analysis.

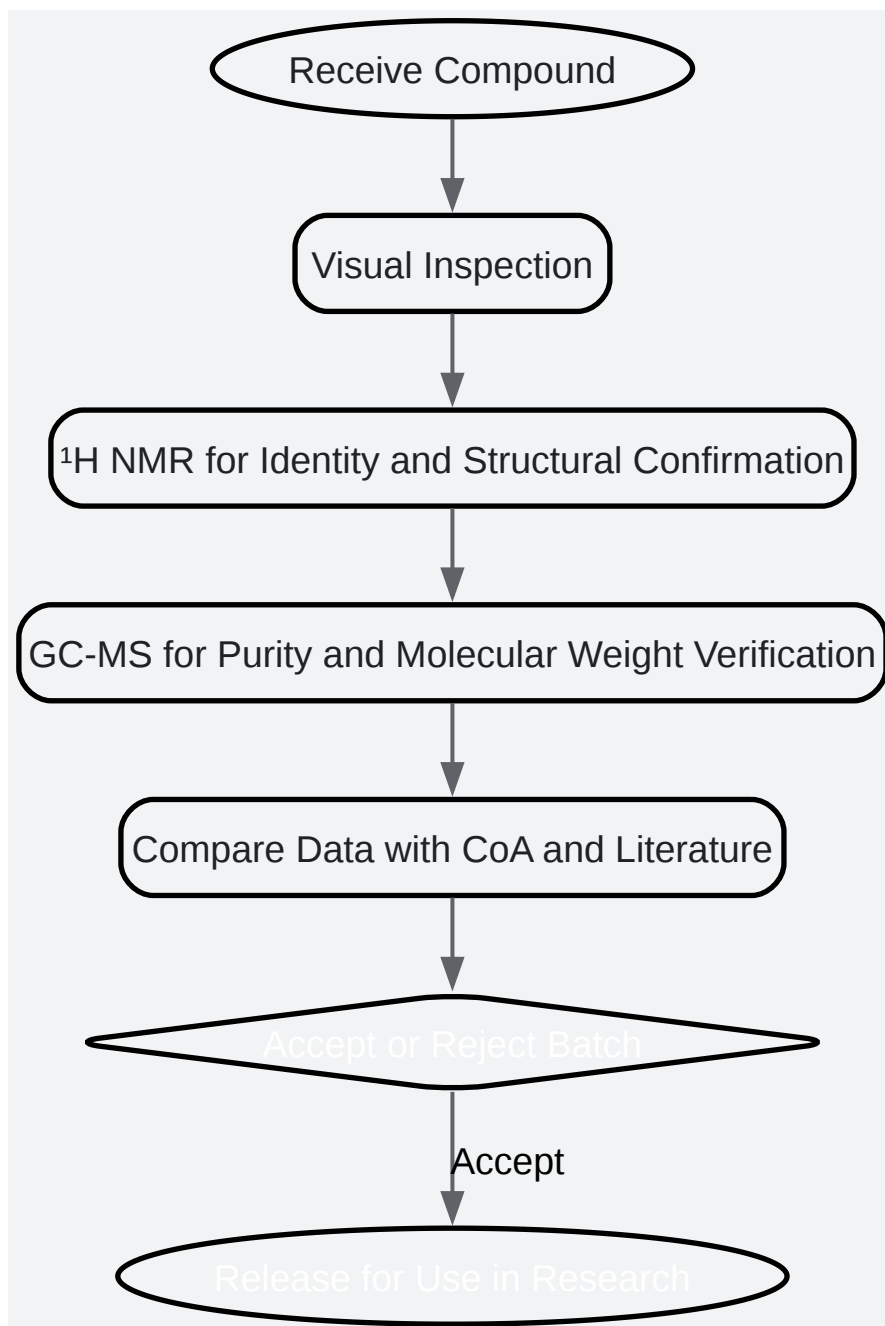
Trustworthiness through Scrutiny: Always request a batch-specific CoA before purchasing, especially for larger quantities or for use in cGMP (current Good Manufacturing Practice) applications.

In-House Quality Control: A Self-Validating System

Even when sourcing from a reputable supplier, it is prudent to perform in-house quality control to verify the identity and purity of the received material. This is a cornerstone of a self-validating research system.

Experimental Protocol: Incoming Quality Control of 2-(m-Tolyl)pyridine

- Visual Inspection: Check for any discoloration or particulate matter in the material.
- Proton NMR (^1H NMR) Spectroscopy:
 - Sample Preparation: Dissolve approximately 5-10 mg of **2-(m-Tolyl)pyridine** in 0.6 mL of deuterated chloroform (CDCl_3).
 - Acquisition: Acquire a ^1H NMR spectrum on a 400 MHz or higher instrument.
 - Interpretation: The spectrum should show a characteristic set of signals in the aromatic region (typically between 7.0 and 8.7 ppm) and a singlet for the methyl group around 2.4 ppm. The integration of the aromatic protons to the methyl protons should be in a ratio of 8:3. The splitting patterns should be consistent with a 1,3-disubstituted benzene ring and a 2-substituted pyridine ring.
- Gas Chromatography-Mass Spectrometry (GC-MS):
 - Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.
 - GC Method: Use a standard non-polar capillary column (e.g., DB-5ms). A typical temperature program would be to hold at 50 °C for 2 minutes, then ramp to 280 °C at 10-20 °C/min.
 - MS Analysis: The mass spectrum should show a molecular ion peak (M^+) at $m/z = 169.22$, corresponding to the molecular weight of **2-(m-Tolyl)pyridine**.
 - Purity Assessment: The GC chromatogram will provide a quantitative measure of purity based on the relative peak areas.

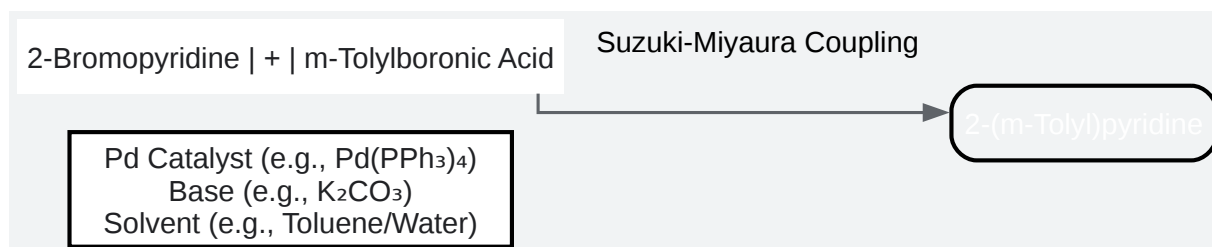


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Caption: In-house quality control workflow.

Synthetic Route: The Suzuki-Miyaura Cross-Coupling

Understanding the likely synthetic route of a commercially available compound can provide insights into potential impurities. The most common and versatile method for preparing 2-arylpyridines is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction[8]. This reaction typically involves the coupling of a pyridine electrophile (e.g., 2-bromopyridine) with an arylboronic acid (e.g., m-tolylboronic acid)[9][10][11].



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Caption: Suzuki-Miyaura synthesis of **2-(m-Tolyl)pyridine**.

Experimental Protocol: Synthesis of 2-(m-Tolyl)pyridine

This protocol is adapted from established procedures for Suzuki-Miyaura cross-coupling of 2-halopyridines[8][10].

- **Reaction Setup:** To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromopyridine (1.0 eq), m-tolylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
- **Inert Atmosphere:** Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- **Solvent and Catalyst Addition:** Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v). To this mixture, add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
- **Reaction:** Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford **2-(m-Tolyl)pyridine** as a colorless to pale yellow oil.

Applications in Research and Drug Development

The **2-(m-Tolyl)pyridine** scaffold is a valuable building block in several areas of research:

- **Medicinal Chemistry:** Pyridine derivatives are widely explored for their biological activities[12]. The 2-arylpyridine motif is present in molecules that have been investigated as antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain sensation and skin disorders[5]. The specific substitution pattern of **2-(m-Tolyl)pyridine** can be used to fine-tune the steric and electronic properties of potential drug candidates to optimize their interaction with biological targets. For instance, related tolyl-pyridine carboxamides have been synthesized and evaluated for their potential as scaffolds in drug development[13].
- **Materials Science:** The electronic properties of 2-arylpyridines make them attractive for applications in organic electronics. They can serve as ligands for metal complexes or as core components of hole-transporting materials in OLEDs[2][3][14]. The tolyl group can influence the packing and charge-transport properties of the resulting materials.

Conclusion

2-(m-Tolyl)pyridine is a commercially accessible and synthetically versatile building block with significant potential in both pharmaceutical and materials science research. A thorough evaluation of commercial suppliers, coupled with diligent in-house quality control, is paramount to ensuring the success of research programs that rely on this compound. By understanding the key procurement considerations, implementing robust analytical verification, and appreciating the synthetic and applicative context of this molecule, researchers can confidently and effectively incorporate **2-(m-Tolyl)pyridine** into their innovative workflows.

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